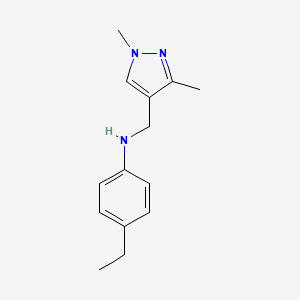

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline

Description

Properties

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-4-12-5-7-14(8-6-12)15-9-13-10-17(3)16-11(13)2/h5-8,10,15H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVLNZGKLVZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-ethylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

- **

Biological Activity

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline, with a CAS number of 1006340-65-3, is an organic compound belonging to the pyrazole derivatives class. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethylaniline |

| InChI Key | ZYKVLNZGKLVZRB-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that compounds with similar pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that phenylpyrazolo derivatives effectively inhibited tumor growth and induced apoptosis in MCF-7 breast cancer cells through cell cycle arrest mechanisms .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to increased pre-G1 phase populations indicative of apoptosis .

- Target Inhibition : Molecular docking studies suggest that pyrazole derivatives can inhibit key protein targets such as EGFR and VGFR2, which are crucial in cancer progression and metastasis .

- Induction of Apoptosis : The compound may trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.

Study 1: Cytotoxicity Evaluation

A recent evaluation assessed the cytotoxic effects of this compound against various carcinoma cell lines using the MTT assay. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, showcasing its potential as a therapeutic agent.

Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted to understand the binding affinity of this compound to EGFR. The docking studies revealed that the compound binds effectively to the ATP-binding site of EGFR, suggesting a mechanism similar to that of known inhibitors like erlotinib .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Ethyl vs. dimethyl substitution on the aniline moiety (e.g., N,N-dimethylaniline in CAS: 626209-28-7) alters electronic properties, with the ethyl group enhancing lipophilicity (logP: ~3.2 vs. ~2.8) .

Synthetic Routes :

- The target compound’s synthesis parallels methods for N-methyl-4-ethylaniline , where LiAlH₄ reduction of formamide intermediates is critical .

- Halogenated derivatives (e.g., CAS: 1855949-89-1) require specialized reagents (e.g., DMF-POCl₃) for pyrazole functionalization .

Physicochemical Properties :

- Boiling Point : The target compound’s predicted boiling point (~238.9°C) aligns with analogues like N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-ethylamine (238.9°C), suggesting similar volatility .

- Acidity : The pKa of the target compound (~9.43) is consistent with secondary amines, but fluorinated derivatives (e.g., CAS: 1855949-89-1) exhibit lower pKa due to electron-withdrawing effects .

Applications :

- While the target compound lacks direct biological data, structurally similar pyrazole derivatives (e.g., 5-deazaflavin intermediates) show antitumor activity in kinase screens .

- Halogenated analogues are explored in agrochemicals due to enhanced stability and target selectivity .

Research Implications

- Drug Discovery : The ethylaniline moiety may improve blood-brain barrier penetration compared to dimethylaniline derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline, and what intermediates are critical in its synthesis?

- Methodology : The synthesis typically involves alkylation or condensation reactions. For example:

- Step 1 : Preparation of 1,3-dimethylpyrazole derivatives via cyclocondensation of hydrazines with diketones or β-ketoesters .

- Step 2 : Functionalization at the pyrazole 4-position using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine in dichloromethane) to introduce the methyl bridging group .

- Step 3 : Coupling with 4-ethylaniline via nucleophilic substitution or reductive amination. Key intermediates include 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign substituents on the pyrazole and aniline moieties. For example, the methyl groups at pyrazole positions 1 and 3 appear as singlets (~δ 3.8–4.0 ppm), while the ethyl group on the aniline resonates as a triplet (δ ~1.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 260.1764) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts like N-alkylated isomers or oxidation derivatives during synthesis?

- Methodology :

- Temperature Control : Maintain reactions below 40°C to prevent thermal degradation or unwanted cyclization .

- Catalyst Selection : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation during coupling steps to avoid over-reduction of the pyrazole ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 alkylation, while dichloromethane minimizes side reactions in acid-sensitive steps .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., N-oxide derivatives) and adjust stoichiometry or reaction time .

Q. What experimental approaches resolve discrepancies in NMR data caused by rotational isomerism in the aniline moiety?

- Methodology :

- Variable-Temperature NMR (VT-NMR) : Conduct experiments between 25°C and 80°C to observe coalescence of split peaks, confirming dynamic rotational behavior .

- X-ray Crystallography : Single-crystal diffraction resolves conformational ambiguities. For example, the dihedral angle between the pyrazole and aniline rings (~45°) can be determined .

- Density Functional Theory (DFT) : Computational modeling predicts energy barriers for rotation and validates experimental observations .

Q. How do steric and electronic effects influence the regioselectivity of substitutions on the pyrazole core?

- Methodology :

- Electron-Donating Groups (EDGs) : The 1,3-dimethyl groups on the pyrazole increase electron density at the 4-position, favoring electrophilic attack (e.g., Friedel-Crafts alkylation) .

- Steric Maps : Molecular modeling (e.g., Gaussian software) identifies steric hindrance around the pyrazole 5-position, directing reactions to the 4-position .

- Kinetic vs. Thermodynamic Control : Competitive reactions under varying temperatures (e.g., 0°C vs. reflux) isolate kinetic products (4-substituted) versus thermodynamic (5-substituted) isomers .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC retention times reported for This compound across studies?

- Methodology :

- Column Calibration : Use USP reference standards (e.g., N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)pyrazolyl]aniline) to validate retention times under identical conditions (pH 7.0 buffer, 1.0 mL/min flow rate) .

- Mobile Phase Adjustments : Modify acetonitrile/water ratios (±5%) to reconcile discrepancies caused by column aging or batch variations .

- Inter-laboratory Reproducibility : Cross-validate results using orthogonal methods like capillary electrophoresis (CE) or GC-MS .

Structural and Functional Insights

Q. What role does the ethyl group on the aniline moiety play in modulating the compound’s physicochemical properties?

- Methodology :

- LogP Determination : Measure partition coefficients (e.g., shake-flask method) to show increased lipophilicity (LogP ~2.8) compared to non-ethyl analogs (LogP ~1.5) .

- Solubility Studies : Use dynamic light scattering (DLS) to assess aqueous solubility (<0.1 mg/mL), highlighting the need for co-solvents (e.g., DMSO) in biological assays .

- Hydrogen Bonding Analysis : IR spectroscopy (ν(N-H) ~3400 cm) confirms reduced hydrogen-bonding capacity due to steric shielding by the ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.